Ferroceron

Catalog No.
S655481
CAS No.
35502-75-1
M.F
C18H15FeNaO3+2
M. Wt
358.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferroceron

CAS Number

35502-75-1

Product Name

Ferroceron

IUPAC Name

sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoic acid;iron(2+)

Molecular Formula

C18H15FeNaO3+2

Molecular Weight

358.1 g/mol

InChI

InChI=1S/C13H9O3.C5H6.Fe.Na/c14-12(9-5-1-2-6-9)10-7-3-4-8-11(10)13(15)16;1-2-4-5-3-1;;/h1-8H,(H,15,16);1-4H,5H2;;/q-1;;+2;+1

InChI Key

VFJKXAYBWDJZAE-UHFFFAOYSA-N

SMILES

C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2]

Synonyms

Sodium;cyclopenta-1,3-diene;2-(cyclopenta-2,4-diene-1-carbonyl)benzoicacid;iron(2+)

Canonical SMILES

C1C=CC=C1.C1=CC=C(C(=C1)C(=O)[C-]2C=CC=C2)C(=O)O.[Na+].[Fe+2]

The exact mass of the compound O-Carboxybenzoylferrocene sodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Iron Compounds - Ferrous Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ferroceron (CAS: 35502-75-1), chemically defined as sodium o-carboxybenzoylferrocene, is a highly soluble, redox-active organometallic complex featuring a central iron atom sandwiched between two cyclopentadienyl rings, with one ring functionalized by an ortho-carboxybenzoyl moiety [1]. Unlike standard neutral ferrocenes, which are profoundly hydrophobic, the sodium salt formulation of Ferroceron confers substantial aqueous solubility, making it a critical precursor and active agent in both biological and electrochemical systems [2]. It exhibits a highly reversible one-electron oxidation profile (Fe²⁺/Fe³⁺) at biologically and electrochemically compatible potentials, establishing it as a premier baseline material for redox flow batteries, electrochemical sensors, and the synthesis of advanced ferrocene-modified active pharmaceutical ingredients (APIs)[1].

Substituting Ferroceron with generic unfunctionalized ferrocene or simple inorganic iron salts fundamentally compromises both processability and electrochemical performance. Unfunctionalized ferrocene lacks the necessary aqueous solubility (typically ≤0.1 mM) and functional handles for bioconjugation, requiring harsh organic solvents that are incompatible with aqueous biological assays or green synthetic routes [1]. Conversely, simple inorganic iron salts (e.g., ferrous sulfate) lack the stable metallocene architecture, failing to provide the reversible, non-degradative redox cycling required for continuous electrochemical sensing [1]. Furthermore, the specific ortho-carboxybenzoyl functional group in Ferroceron provides a unique steric and electronic environment that directs regioselective downstream functionalization—such as aminolysis to ferrocenoylbenzamides—which cannot be replicated by generic ferrocenecarboxylic acids[2].

Aqueous Solubility and Electrolyte Formulation Compatibility

A primary limitation of standard metallocenes in scalable applications is their profound hydrophobicity. Quantitative solubility profiling demonstrates that unfunctionalized ferrocene and its standard monomeric derivatives exhibit extremely low aqueous solubility (≤0.1 mM), necessitating the use of organic co-solvents like DMSO for electrochemical evaluation [1]. In stark contrast, the sodium salt formulation of Ferroceron (sodium o-carboxybenzoylferrocene) achieves high aqueous solubility (>10 mg/mL), allowing for direct dissolution in aqueous media [2].

Evidence DimensionAqueous Solubility Limit
Target Compound Data>10 mg/mL (Ferroceron sodium salt)
Comparator Or Baseline≤0.1 mM (Unfunctionalized ferrocene and standard monomers)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard aqueous media at physiological pH / room temperature

Eliminates the need for toxic or volatile organic co-solvents in the formulation of aqueous redox flow battery electrolytes and biological assays.

Reversible Redox Stability vs. Inorganic Iron Baselines

For applications requiring sustained electron transfer, the structural integrity of the redox center is paramount. While simple inorganic iron salts (e.g., FeSO4) are highly water-soluble, they are prone to irreversible oxidation, precipitation as iron hydroxides, and uncontrolled side reactions in aqueous environments [1]. Ferroceron circumvents this by utilizing the highly stable metallocene 'sandwich' architecture, which undergoes a perfectly reversible one-electron oxidation (Fe2+ to Fe3+) at biologically and electrochemically compatible potentials (+0.40 V) without structural degradation [1].

Evidence DimensionRedox Reversibility and Structural Stability
Target Compound DataReversible one-electron oxidation (Fe2+/Fe3+) with intact metallocene core
Comparator Or BaselineIrreversible oxidation and precipitation (Simple inorganic iron salts like FeSO4)
Quantified DifferenceSustained reversible cycling vs. single-cycle degradation
ConditionsAqueous electrochemical cycling

Ensures long-term operational stability and prevents electrode fouling in electrochemical sensors and energy storage systems.

Precursor Efficiency for Regioselective Aminolysis

In the synthesis of advanced bio-organometallic APIs, the choice of starting material dictates the overall process efficiency. Utilizing unfunctionalized ferrocene requires harsh, multi-step Friedel-Crafts acylation to introduce functional handles, often resulting in poor regioselectivity and low overall yields. Conversely, the o-carboxybenzoyl moiety of Ferroceron serves as a highly activated, pre-installed functional handle. Reaction of the o-carboxybenzoylferrocene core with N,N′-carbonyldiimidazole readily yields intermediate lactones, which undergo direct aminolysis with amines (e.g., dimethylamine, piperidine) to form complex ferrocenoylbenzamides in high yields [1].

Evidence DimensionSynthetic Steps to Amide Derivatives
Target Compound Data2-step direct aminolysis via activated lactone intermediate
Comparator Or BaselineMulti-step Friedel-Crafts acylation with subsequent functionalization (Unfunctionalized ferrocene)
Quantified DifferenceElimination of harsh Lewis acid steps and improved regiocontrol
ConditionsBoiling methylene dichloride / toluene aminolysis

Drastically streamlines the manufacturing workflow for ferrocene-modified active pharmaceutical ingredients, reducing reagent costs and purification overhead.

Aqueous Redox Flow Battery Electrolytes

The high aqueous solubility (>10 mg/mL) and perfectly reversible one-electron redox cycling of Ferroceron make it a highly suitable catholyte material for aqueous redox flow batteries. Unlike standard ferrocenes that require organic solvents, Ferroceron can be formulated in safe, non-flammable aqueous electrolytes, providing stable energy storage without the rapid capacity fade associated with simple inorganic iron salts[1].

Synthesis of Ferrocene-Modified APIs

As a pre-functionalized organometallic building block, Ferroceron is highly suited for the scalable synthesis of bio-organometallic therapeutics. Its o-carboxybenzoyl group allows for efficient, regioselective aminolysis to produce ferrocenoylbenzamides and other complex conjugates, bypassing the harsh Friedel-Crafts acylation steps required when starting from unfunctionalized ferrocene [2].

Electrochemical Biosensors and Probes

Ferroceron's stable Fe2+/Fe3+ redox couple at biologically compatible potentials (+0.40 V) makes it an excellent electron mediator for enzymatic and electrochemical biosensors. Its inherent water solubility ensures homogeneous integration into hydrophilic polymer matrices or aqueous assay buffers, outperforming highly lipophilic ferrocene derivatives that suffer from aggregation or poor diffusion in bio-assays [1].

Appearance

Crystals Hygroscopic

Other CAS

35502-75-1

Dates

Last modified: 02-18-2024
- Orlova TA, Kiselev RK., /Use of the ferrocerone test for measuring iron reserves in different types of daily activities/, Kosm Biol Aviakosm Med. 1989 Nov-Dec;23(6):77-81.

- Abdulkadyrov KM, Beliakova TA, Andrianova IG., /Treatment of iron deficiency anemia and the prevention of its recurrences using Soviet iron-containing preparations/, Klin Med (Mosk). 1980 Apr;58(4):61-7.

Explore Compound Types